molecular formula C15H19NO4 B572087 4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid CAS No. 1262988-78-2

4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid

Cat. No.: B572087
CAS No.: 1262988-78-2
M. Wt: 277.32
InChI Key: QENYHVSLURAURH-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with an acetyloxy group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid typically involves the acylation of 4-hydroxybenzoic acid with acetic anhydride to introduce the acetyloxy group . The reaction is carried out under acidic or basic conditions, often using a catalyst such as pyridine or DMAP (4-dimethylaminopyridine) to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors. The process includes the protection of functional groups, selective acylation, and subsequent deprotection steps to yield the final product. The use of automated synthesis equipment and optimized reaction conditions can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzyl group can be reduced to form the corresponding piperidine derivative.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxybenzoic acid: Shares the acetyloxy functional group but lacks the piperidine ring.

    1-Benzylpiperidine: Contains the piperidine ring and benzyl group but lacks the acetyloxy group.

Uniqueness

4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetyloxy and benzyl groups allows for diverse chemical transformations and potential interactions with biological targets.

Properties

IUPAC Name

4-acetyloxy-1-benzylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-12(17)20-15(14(18)19)7-9-16(10-8-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYHVSLURAURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192837
Record name 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262988-78-2
Record name 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262988-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.4 g 1-benzyl-4-hydroxy-piperidine-4-carboxylic acid, hydrochloride, 3.62 g (35 mmol) acetic anhydride, 11.89 mL pyridine in 40 mL DCM was stirred for 1 h at room temperature. KHSO4 (10%) and ethanol were added and filtered. The filtrate was evaporated and the residue was purified by preparative HPLC on reversed phase eluting with a gradient formed from acetonitrile, water and HCOOH. The product containing fractions were evaporated to yield 4.2 g (52%) of the title compound as light yellow solid. MS (m/e): 278.1 [(M+H)+].
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
11.89 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

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